Welcome to the BenchChem Online Store!
molecular formula C20H20N2O5 B8587436 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[3-(3-nitrophenyl)-1-oxo-2-propenyl]isoquinoline

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[3-(3-nitrophenyl)-1-oxo-2-propenyl]isoquinoline

Cat. No. B8587436
M. Wt: 368.4 g/mol
InChI Key: VDUUPBOQGMWRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05604237

Procedure details

A mixture of 3-nitrocinnamic acid (10 g) and 1-hydroxybenzotriazole (8.2 g) in DMF (100 ml) was stirred at room temperature for 10 min. 1,2,3,4-Tetrahydro-6,7-dimethoxy-isoquinoline (10 g) was then added, followed by dicyclohexylcarbodiimide (10.6 g) and the mixture was stirred at 50° for 48 h and then filtered. The filtrate was concentrated in vacuo, treated with dilute sodium hydroxide and extracted with dichloromethane. The dried organic extract was evaporated and purified by column chromatography eluting with dichloromethane/methanol (97:3) to give the title compound (7.8 g). NMR includes a signal at d 3.85 (6H,s,OCH3).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[CH:7]=[CH:8][C:9]([OH:11])=O)([O-:3])=[O:2].ON1C2C=CC=CC=2N=N1.[CH3:25][O:26][C:27]1[CH:28]=[C:29]2[C:34](=[CH:35][C:36]=1[O:37][CH3:38])[CH2:33][NH:32][CH2:31][CH2:30]2.C1(N=C=NC2CCCCC2)CCCCC1>CN(C=O)C>[CH3:25][O:26][C:27]1[CH:28]=[C:29]2[C:34](=[CH:35][C:36]=1[O:37][CH3:38])[CH2:33][N:32]([C:9](=[O:11])[CH:8]=[CH:7][C:6]1[CH:12]=[CH:13][CH:14]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)[CH2:31][CH2:30]2

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC(=O)O)C=CC1
Name
Quantity
8.2 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C2CCNCC2=CC1OC
Step Three
Name
Quantity
10.6 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° for 48 h
Duration
48 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
treated with dilute sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The dried organic extract
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
WASH
Type
WASH
Details
eluting with dichloromethane/methanol (97:3)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C=C2CCN(CC2=CC1OC)C(C=CC1=CC(=CC=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.